7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Overview
Description
7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a chemical compound that has been studied for its potential applications in various fields . It is a reagent used for structure-based design and synthesis of antiparasitic pyrrolopyrimidines targeting pteridine reductase 1 .
Synthesis Analysis
The synthesis of this compound has been guided by key X-ray crystal structure analysis . The optimization of the synthesis process was based on a this compound scaffold .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using X-ray crystal structure-guided design .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied . The compound has been used as a reagent in the synthesis of antiparasitic pyrrolopyrimidines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed .Scientific Research Applications
Chemical Synthesis and Derivatives
Synthesis of Hydroxylated Derivatives : 5-Hydroxy-7-alkyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitriles were synthesized, demonstrating the potential for chemical modification and derivatization of the base compound (Kim & Santilli, 1969).
Antibacterial Applications : New pyrrolo[2,3-d]pyrimidines synthesized using ultrasonic-assisted methods showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Vazirimehr et al., 2017).
Biological Activities
Antiproliferative Agents : Novel benzyloxyphenyl pyrimidine-5-carbonitrile derivatives were explored as potential anticancer agents, showing significant cytotoxic effects on various cancer cell lines and induction of apoptosis (Al‐Mahmoudy et al., 2021).
Antiviral Activity : Certain pyrrolo[2,3-d]pyrimidine derivatives were tested for their antiviral activity, especially against human cytomegalovirus (HCMV) and herpes simplex virus (HSV-1), indicating a potential role in antiviral therapy (Renau et al., 1996).
TNF-α Inhibitory Activity : Certain pyrrolo[2,3-d]pyrimidines showed potential as tumor necrosis factor-alpha (TNF-α) inhibitors, suggesting a role in treating inflammatory conditions (Hilmy et al., 2015).
Mechanism of Action
Target of Action
The primary target of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile is the p21-activated kinase 4 (PAK4), a dual-specificity protein kinase . PAK4 is overexpressed in various cancers, including triple-negative breast cancer (TNBC) .
Mode of Action
this compound acts as a highly selective inhibitor of PAK4 . It interacts with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . The terminal amino group of the inhibitor has a unique interaction that enhances hydrogen bonds or electrostatic interactions formed with the surrounding residues .
Biochemical Pathways
The compound affects the signaling pathways associated with PAK4. PAK4 is a key effector in various signaling pathways, transmitting signals to downstream factors both inside and outside the cell. It is involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Result of Action
The compound has shown promising results in inhibiting the growth of cancer cells. For instance, it has been found to effectively mitigate human TNBC cell proliferation . At the gene expression level, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated cells . It also induced cell cycle arrest at the G1/S phase and apoptotic death of cells .
Biochemical Analysis
Biochemical Properties
7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary targets of this compound is monopolar spindle 1 kinase (MPS1), a dual-specificity protein kinase that is overexpressed in certain types of cancer, such as triple-negative breast cancer . By inhibiting MPS1, this compound disrupts the mitotic checkpoint, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has been shown to interact with other kinases, such as protein kinase B (Akt), further highlighting its versatility in modulating biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G2/M phase, leading to apoptosis . It also affects cell signaling pathways by inhibiting the phosphorylation of key proteins involved in cell proliferation and survival, such as Akt and its downstream targets . Furthermore, this compound influences gene expression by modulating the activity of transcription factors and other regulatory proteins . These effects collectively contribute to the compound’s potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of MPS1, inhibiting its kinase activity and preventing the phosphorylation of substrates required for mitotic checkpoint signaling . This binding interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with key residues in the kinase’s active site . Additionally, this compound inhibits Akt by competing with ATP for binding to the kinase’s active site, thereby blocking its activation and downstream signaling . These molecular interactions underscore the compound’s potency and specificity as an enzyme inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, maintaining its activity over extended periods . Its degradation can occur under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that this compound can induce sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis in cancer cells . These findings highlight the importance of proper handling and storage to preserve the compound’s efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, such as weight loss and organ toxicity . These threshold effects underscore the need for careful dosage optimization to maximize therapeutic benefits while minimizing side effects. Studies have also shown that the compound’s efficacy in reducing tumor size is dose-dependent, with higher doses leading to more pronounced antitumor effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism also influences its pharmacokinetic properties, such as absorption, distribution, and elimination, which are critical for its therapeutic application .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cell membranes and accumulate in specific tissues . Studies have shown that this compound tends to accumulate in tumor tissues, enhancing its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . It can also be directed to specific subcellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects .
Properties
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-1-5-2-10-7-6(5)3-9-4-11-7/h2-4H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYUNCUMRKXRHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626837 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
454685-88-2 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile a promising scaffold for drug development, particularly in the context of cancer treatment?
A1: this compound derivatives have shown promise as inhibitors of Monopolar Spindle 1 kinase (MPS1) []. MPS1 is a protein kinase often overexpressed in aggressive cancers like triple-negative breast cancer (TNBC) []. By inhibiting MPS1, these compounds can disrupt cancer cell division, offering a potential therapeutic avenue for TNBC and other cancers with elevated MPS1 activity.
Q2: How does the structure of this compound lend itself to modifications that could enhance its biological activity and selectivity?
A2: The core structure of this compound provides multiple sites for chemical modifications. Researchers have successfully introduced various substituents at different positions on this scaffold, as exemplified by the development of a potent MPS1 inhibitor guided by X-ray crystallography []. These modifications can influence the compound's binding affinity to its target, cellular permeability, and overall pharmacological profile. For example, studies have explored modifications at the 2-amino and 4-chloro positions to optimize interactions with specific amino acid residues within the binding site of target proteins like MPS1 [, ].
Q3: Beyond its potential in cancer treatment, what other therapeutic applications have been explored for this compound derivatives?
A3: The this compound scaffold has demonstrated versatility in medicinal chemistry. Research has explored its use in developing not only anticancer agents but also antiviral and antibacterial nucleosides []. For instance, derivatives like cadeguomycin, 2′-deoxycadeguomycin, and ara-cadeguomycin, synthesized from this core structure, have shown activity against certain viruses [].
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